2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a triazole ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach is to start with 2-chloro-5-(trifluoromethyl)pyridine as the key intermediate. This intermediate can be synthesized through the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
The next step involves the formation of the triazole ringThe resulting triazole intermediate is then subjected to further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid: This compound shares the pyridine ring with chlorine and trifluoromethyl groups but has an acetic acid group instead of a triazole ring.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: This compound has an ethanamine group instead of a triazole ring and carboxylic acid group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a similar pyridine ring structure but with a fluorine atom instead of a triazole ring and carboxylic acid group.
Uniqueness
The uniqueness of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid lies in its combination of a pyridine ring with chlorine and trifluoromethyl groups, a triazole ring, and a carboxylic acid group.
Biological Activity
The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C8H5ClF3N4O2
- Molecular Weight : 247.6 g/mol
Structural Characteristics
The structure features a triazole ring, which is known for its role in various biological activities, and a pyridine moiety that contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several triazole derivatives against cancer cell lines such as HeLa (cervical cancer) and L1210 (murine leukemia). The results indicated that compounds containing the triazole ring exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin:
Compound | Cell Line | IC50 (μM) |
---|---|---|
2H-Triazole | HeLa | 9.6 |
Doxorubicin | HeLa | 41 |
This suggests that the triazole moiety may enhance the cytotoxicity of these compounds .
The mechanism by which triazoles exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Research indicates that these compounds can interact with specific proteins involved in cell proliferation and survival pathways.
Inhibition of Enzymatic Activity
Triazole derivatives have also been studied for their ability to inhibit various enzymes associated with cancer progression. For example, some compounds have shown effectiveness as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth.
Compound | Enzyme Target | Inhibition (%) |
---|---|---|
2H-Triazole | CA-III | 85 |
This inhibition can lead to reduced tumor growth and enhanced efficacy of existing anticancer therapies .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives are recognized for their antimicrobial activity. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively.
Case Study: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of triazoles revealed:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2H-Triazole | E. coli | 32 μg/mL |
2H-Triazole | S. aureus | 16 μg/mL |
These findings suggest that modifications in the chemical structure can enhance antimicrobial potency .
Properties
Molecular Formula |
C9H4ClF3N4O2 |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-5-1-4(9(11,12)13)2-14-7(5)17-15-3-6(16-17)8(18)19/h1-3H,(H,18,19) |
InChI Key |
LIMWTVHYVUHLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2N=CC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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